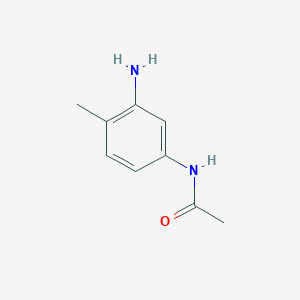

N-(3-Amino-4-methylphenyl)acetamide

Description

Contextualizing N-(3-Amino-4-methylphenyl)acetamide within the Acetamide (B32628) Class of Compounds

The acetamide class of organic compounds is characterized by the presence of an amide functional group where the nitrogen atom is attached to an acetyl group (CH₃CO-). allen.invedantu.com Acetamide itself (CH₃CONH₂) is the simplest member of this class, derived from the condensation of acetic acid and ammonia. vedantu.comgeeksforgeeks.org These compounds are generally colorless solids at room temperature and can participate in hydrogen bonding. allen.in Key chemical reactions of acetamides include hydrolysis to form an amine and acetic acid, reduction to an ethylamine, and dehydration to an acetonitrile (B52724). allen.in

This compound, with the chemical formula C₉H₁₂N₂O, fits squarely within this class as an N-substituted derivative. alfachemic.comsigmaaldrich.com Unlike the simple acetamide, where the acetyl group is bonded to -NH₂, in this compound, it is bonded to a more complex 3-amino-4-methylphenyl group. This substitution significantly influences its properties and reactivity. The presence of the aromatic ring and the additional primary amino group makes it a bifunctional molecule, offering multiple pathways for further chemical modification. It is often used as an intermediate in the synthesis of pharmaceuticals and dyes. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol alfachemic.com |

| CAS Number | 6375-16-2 sigmaaldrich.comchemicalbook.com |

| Appearance | Solid sigmaaldrich.com |

| Predicted Boiling Point | ~378.7 °C at 760 mmHg alfachemic.com |

| Predicted Melting Point | ~130.58 °C alfachemic.com |

| Predicted Density | ~1.2 g/cm³ alfachemic.com |

Note: Some properties are predicted values from chemical software.

Significance of the 3-Amino-4-methylphenyl Moiety in Chemical Biology

The 3-amino-4-methylphenyl moiety is a significant structural motif in medicinal chemistry and chemical biology, primarily serving as a crucial intermediate for the synthesis of biologically active compounds. researchgate.net Its importance lies in the specific arrangement of the amino and methyl groups on the phenyl ring, which can be pivotal for binding to biological targets like enzymes and receptors.

This structural unit is a key component in the development of kinase inhibitors, a class of drugs often used in oncology. For instance, it is a building block for potent inhibitors of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). researchgate.net The compound 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide was identified as a potent, selective, and orally available BCR-ABL/SRC inhibitor. researchgate.net The 3-amino-4-methylphenyl group in this molecule plays a critical role in its binding orientation within the kinase's active site. researchgate.net

Furthermore, the general structure of an aromatic amine is foundational in a significant portion of drug candidates, as the nitrogen atoms impart polarity and facilitate crucial interactions with biological macromolecules. drugdiscoverytrends.com The 3-amino-4-methylphenyl scaffold is also found in other research compounds, including those investigated for fungicidal activity and as components of thieno[2,3-b]pyridine-2-carboxamides with potential therapeutic applications. ontosight.aisioc-journal.cn Its utility as a starting material for creating diverse molecular libraries underscores its value in drug discovery programs. wikipedia.org

Overview of Research Trajectories for Related Acetamide Derivatives and Aromatic Amines

The research landscape for acetamide derivatives and aromatic amines is dynamic and expansive, driven by their broad applicability in pharmacology and materials science.

Acetamide derivatives are a major focus of medicinal chemistry research due to their wide spectrum of pharmacological activities. nih.gov Scientists are actively synthesizing and evaluating novel acetamide-containing molecules for various therapeutic purposes. Current research trends include the development of:

Anticancer Agents: Many acetamide derivatives have shown remarkable activity against various cancer cell lines. nih.gov

Antimicrobial and Antifungal Agents: New series of acetamides are continuously being screened for their efficacy against gram-positive bacteria and fungi. nih.gov

Anti-inflammatory and Antioxidant Agents: Studies report the synthesis of new acetamide derivatives to evaluate their potential to scavenge free radicals and reduce inflammation. mdpi.com

Anticonvulsant and Antidepressant Agents: Certain acetamides have been identified as having significant activity in reducing immobility and showing anticonvulsant potency in preclinical models. nih.gov

Enhanced Bioavailability: Chemical modification of natural products, such as flavonoids, with acetamide groups has been shown to improve their bioavailability. rsc.orgnih.gov

Aromatic amines are fundamental building blocks in chemical manufacturing, used to produce everything from dyes and polymers to pharmaceuticals and agrochemicals. researchgate.netnih.gov A key research trajectory in this area is the development of more efficient and sustainable synthetic methods. drugdiscoverytrends.com Historically, the synthesis of aromatic amines has often required multi-step processes or the use of transition metal catalysts that can be "poisoned" by the amine product. drugdiscoverytrends.com Therefore, a significant goal is to create simpler, one-step amination reactions that avoid harsh conditions and expensive catalysts. drugdiscoverytrends.com Furthermore, because some primary aromatic amines can be mutagenic, another important research avenue involves developing computational models to predict their potential toxicity, allowing for the design of safer molecules early in the drug discovery process. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQWGHBZCHFUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064293 | |

| Record name | Acetamide, N-(3-amino-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-16-2 | |

| Record name | N-(3-Amino-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylamino-2-aminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-amino-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-amino-4-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINO-4-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV7P28A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N 3 Amino 4 Methylphenyl Acetamide

Established Synthetic Routes for N-(3-Amino-4-methylphenyl)acetamide

Traditional synthesis of this compound primarily relies on the direct acylation of the corresponding diamine or the reduction of a nitrated precursor. These methods are well-documented and widely practiced in laboratory and industrial settings.

Reaction of 3-Amino-4-methylphenylamine with Acetic Anhydride (B1165640) or Acetamide (B32628)

The most direct route to this compound involves the selective acylation of 3-Amino-4-methylphenylamine, also known as 3,4-diaminotoluene (B134574) or 4-methyl-1,2-phenylenediamine. The primary challenge in this synthesis is achieving mono-acylation, as the presence of two amino groups can lead to the formation of a bis-acylated byproduct. rsc.org

The reaction is typically carried out by treating 3-Amino-4-methylphenylamine with an acetylating agent such as acetic anhydride or acetyl chloride. The selectivity of the acylation is influenced by the differing reactivity of the two amino groups. These reactions are often performed in an aqueous medium, which can offer a more environmentally friendly alternative to organic solvents. semanticscholar.orgresearchgate.net The use of acetic anhydride in the presence of a weak acid catalyst, like vinegar, has also been explored as a solvent-free method for the acetylation of aromatic amines. ijcrt.org

Controlling the stoichiometry of the reactants is crucial; however, even with an excess of the diamine, preventing diacylation can be difficult. rsc.org The reaction conditions, including solvent and temperature, play a significant role in maximizing the yield of the desired mono-acetylated product.

Alternative Acylation Strategies for Aromatic Amines

To address the challenges of selective acylation, various alternative strategies have been developed. These methods often employ different acylating agents or catalytic systems to enhance selectivity for the target amino group. nih.gov

One approach involves the use of N-acyl DBN tetraphenylborate (B1193919) salts, which are stable, crystalline solids that serve as effective N-acylating agents for primary and secondary amines. acs.org Another strategy utilizes potassium acyltrifluoroborates in the presence of a chlorinating agent, a reaction that proceeds rapidly in water and demonstrates high chemoselectivity. acs.org

The development of highly selective acylating agents, such as 2-substituted N,N-diacylaminoquinazolinones (DAQs) and 2-substituted-N-diacylanilines (DAAs), has shown promise in differentiating between primary and secondary amines. niscpr.res.in Additionally, the use of acetonitrile (B52724) as an acylating agent, catalyzed by in situ generated trimethylsilyl (B98337) iodide under microwave heating, offers a selective method for N-acetylation of aromatic amines. researchgate.net Biocatalytic methods, employing enzymes like lipases, provide a green and highly selective alternative for amide bond formation under mild conditions. nih.govijarsct.co.in

Advanced Synthetic Approaches and Process Optimization

Recent advancements in chemical synthesis have led to the development of more efficient, safer, and environmentally benign methods for producing this compound. These include continuous flow techniques, catalytic hydrogenation of nitro-precursors, and the application of green chemistry principles.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.govlonza.com This technology offers numerous advantages, including enhanced safety, improved process control, and seamless scalability. vapourtec.commt.comlabmanager.com

In the context of this compound synthesis, continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mt.commit.edu The small reaction volumes inherent to flow systems improve heat and mass transfer, which is particularly beneficial for managing exothermic acylation reactions. nih.govvapourtec.com This enhanced control minimizes the formation of byproducts and allows for the safe handling of potentially hazardous intermediates. thieme-connect.com Furthermore, continuous flow systems can be easily scaled up by increasing the flow rate or running multiple reactors in parallel, facilitating a smoother transition from laboratory to industrial production. mt.comlabmanager.com The integration of real-time monitoring techniques, such as in situ FTIR spectroscopy, can further optimize the reaction by allowing for proactive adjustments. mt.com

Catalytic Hydrogenation for Nitro-Reduction Precursors

An alternative and widely used pathway to this compound involves a two-step process starting from 4-methyl-3-nitroaniline. The first step is the acetylation of the amino group to form N-(4-methyl-3-nitrophenyl)acetamide. This is followed by the selective catalytic hydrogenation of the nitro group to yield the final product. vulcanchem.com

This method circumvents the selectivity issues associated with the direct acylation of a diamine. The reduction of the nitro group in the presence of an amide functionality can be challenging, but various catalytic systems have been developed to achieve this transformation with high selectivity. researchgate.net Catalysts such as palladium on carbon (Pd/C) are commonly used for this purpose. vulcanchem.com Heterogeneous single-atom catalysts, for instance, have demonstrated high efficiency and selectivity in the one-pot reductive amidation of nitroarenes. acs.org The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. google.comresearchgate.net The choice of catalyst and reaction conditions is critical to ensure the complete reduction of the nitro group without affecting the amide bond. researchgate.net

Below is a data table summarizing reaction parameters for the catalytic hydrogenation of a related compound, 3-nitro-4-methoxy-acetanilide, which illustrates typical conditions for such transformations. researchgate.net

| Parameter | Value |

|---|---|

| Catalyst | Modified skeletal Ni |

| Solvent | Methanol |

| Temperature | 60°C |

| Pressure | 1.0 MPa |

| Catalyst Dosage (m(catalyst):m(NMA)) | 1:10 |

| Conversion of NMA | 100% |

| Selectivity to AMA | 99.9% |

| Reaction Time | 40 minutes |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly influencing the design of synthetic routes for this compound. sioc-journal.cnnumberanalytics.com The goal is to develop methods that are not only efficient but also environmentally benign. nih.gov

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. researchgate.net The direct acylation of 3-Amino-4-methylphenylamine with acetic anhydride has a relatively good atom economy, as the main byproduct is acetic acid, which can potentially be recovered and reused. However, catalytic methods that minimize the use of stoichiometric reagents are generally preferred. ucl.ac.uk

The choice of solvent is another critical factor. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com The development of acylation reactions that can be performed in water or under solvent-free conditions is a significant step towards a more sustainable synthesis. semanticscholar.orgscispace.com

Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly approach to amide synthesis. nih.govnumberanalytics.com Enzymatic reactions are typically performed under mild conditions and can significantly reduce waste generation. The development of metal-free reduction methods for nitroarenes, using reagents like trichlorosilane, also contributes to greener synthesis by avoiding heavy metal catalysts. rsc.org

Purification and Isolation Techniques for this compound

The final purity of this compound is crucial for its subsequent use in research and as a synthetic intermediate. Following its synthesis, the crude product typically contains unreacted starting materials, by-products, and other impurities that must be removed. The purification and isolation of this compound are achieved through standard laboratory techniques, primarily chromatography and recrystallization. The choice of method depends on the scale of the synthesis and the nature of the impurities present.

Commonly, after the completion of the acylation reaction, a preliminary work-up is performed. This may involve filtering the reaction mixture to remove any precipitated salts, such as triethylamine (B128534) hydrochloride if a base like triethylamine is used to neutralize HCl during the synthesis.

Chromatographic Methods

Chromatography is a powerful technique for separating this compound from closely related impurities. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for both the analysis and the preparative isolation of this compound.

High-Performance Liquid Chromatography (HPLC)

A specific reverse-phase (RP) HPLC method has been developed for the analysis and purification of this compound. This method is scalable and can be adapted for preparative separation to isolate the pure compound from a crude mixture. sielc.com The key parameters of this HPLC method are detailed in the table below.

| Parameter | Description |

| Stationary Phase | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Detection | UV/Vis (wavelength not specified) |

| Notes | For applications compatible with Mass Spectrometry (MS), phosphoric acid should be substituted with formic acid. The method is suitable for isolating impurities and for pharmacokinetic studies. |

This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which can improve peak shape and resolution for amine-containing compounds. The use of a phosphoric acid buffer in the mobile phase helps to control the pH and ensure the consistent ionization state of the amino group, leading to reproducible retention times.

Recrystallization

The general process would involve:

Dissolving the crude this compound in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which promotes the formation of pure crystals of the desired compound.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual impurities.

Drying the crystals, often under a vacuum, to remove the last traces of solvent. hilarispublisher.com

The selection of the appropriate recrystallization solvent is a critical step and would typically be determined empirically by testing a range of solvents with varying polarities.

Investigating the Biological Activities and Pharmacological Potential of N 3 Amino 4 Methylphenyl Acetamide and Its Analogs

Anticancer and Antiproliferative Activity Studies

Derivatives of N-(3-Amino-4-methylphenyl)acetamide have emerged as promising candidates in the search for novel anticancer agents. Researchers have synthesized and evaluated various analogs, revealing significant cytotoxic effects against several cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of this compound analogs has been demonstrated through various in vitro assays, most notably the MTT and MTS assays, which measure cell viability.

One area of focus has been on quinazolinone and quinoxaline (B1680401) derivatives. In a study, novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines. semanticscholar.orgnih.gov The results indicated that almost all of the new compounds exhibited cytotoxic activity in both cell lines. semanticscholar.orgnih.gov Specifically, the synthesis involved creating a series of novel quinazolinone derivatives with a substituted quinoxalindione moiety. semanticscholar.org These compounds were tested at various concentrations, and their cytotoxic effects were quantified. semanticscholar.org

Similarly, another study focused on the synthesis of quinoxaline dione (B5365651) diarylamide sorafenib (B1663141) analogues. nih.gov The cytotoxic activities of these synthesized compounds were also screened against MCF-7 and HeLa cell lines using the MTT assay. nih.gov The research highlighted that quinoxaline derivatives with halogen substituents often show reasonable cytotoxic activity. nih.gov

Furthermore, phenylacetamide derivatives have also been investigated. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against the PC3 (prostate carcinoma) cell line. nih.gov The study found that compounds with a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. nih.gov

Below is an interactive table summarizing the cytotoxic activity of some this compound analogs:

| Compound/Analog | Cancer Cell Line(s) | Assay | Key Findings |

| Quinazolinone derivatives | MCF-7, HeLa | MTT | Most new compounds showed cytotoxic activity. semanticscholar.orgnih.gov |

| Quinoxaline dione diarylamide sorafenib analogues | MCF-7, HeLa | MTT | Quinoxaline derivatives with halogen substituents showed reasonable cytotoxic activity. nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3, MCF-7 | MTS | Potent anticancer agents, especially against PC3. Nitro-substituted compounds were more cytotoxic. nih.gov |

| 2-(5, 7-dibromo-2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives | NCI-H522, NCI-H23 (Lung Cancer) | MTT, XTT | Significant cytotoxicity was observed in lung cancer cell lines. psu.edu |

Modulation of Cellular Processes (e.g., Apoptosis, Autophagy)

The anticancer effects of this compound analogs are often linked to their ability to modulate critical cellular processes like apoptosis (programmed cell death) and autophagy.

Research into a novel class of bioactive molecules, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, has provided significant insights. researchgate.net One lead compound from this family was found to induce cell death through the concomitant induction of both apoptosis and autophagy. researchgate.net This dual mechanism is particularly promising as it can be effective against both sensitive and resistant cancer cell lines. researchgate.net Flow cytometry analysis confirmed an increase in apoptotic cells, while Western blots showed the cleavage of the PARP enzyme and the conversion of LC3-I to LC3-II, both hallmarks of apoptosis and autophagy, respectively. researchgate.net

The induction of apoptosis has been observed with other acetamide (B32628) derivatives as well. Preliminary studies on N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide indicated its potential to induce apoptosis in certain cancer cells. The dysregulation of autophagy is also implicated in various diseases, including cancer, and small molecule compounds can modulate this process for therapeutic benefit. nih.gov For instance, some compounds can promote cell death in cancer cells by inducing autophagy. nih.gov

Inhibition of Specific Molecular Targets (e.g., Kinases, Enzymes)

The pharmacological activity of this compound and its analogs can often be attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation, such as kinases and other enzymes.

Protein kinases are a significant group of drug targets due to their critical role in cellular signaling pathways that regulate cell functions like metabolism, cell cycle progression, and apoptosis. google.com Malfunctions in these pathways are frequently associated with cancer. google.com N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives, which share structural similarities with the subject compound, have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K). google.com The PI3K pathway is implicated in various cellular processes, including cell growth, proliferation, and survival, and its dysregulation is common in many cancers. google.com

The pyrazole (B372694) hinge binding moiety is another privileged scaffold in the development of kinase inhibitors. mdpi.com Pyrazole-based molecules have shown potential as anti-proliferative and anti-cancer agents. mdpi.com Modifications to the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold have led to the development of selective kinase inhibitors targeting the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), which are dysregulated in several cancers. mdpi.com

Furthermore, some sulfonamides are known to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes that can be relevant to cancer. ontosight.ai The acetamide moiety itself is a feature in compounds designed to inhibit various enzymes. For instance, acetamide derivatives with bulky aromatic substituents have shown high selectivity for enzymes like MAO-A.

Antimicrobial and Anti-inflammatory Properties

In addition to their anticancer potential, this compound and its analogs have been investigated for their antimicrobial and anti-inflammatory properties.

Evaluation of Antibacterial and Antifungal Efficacy

The search for new antimicrobial agents is driven by the increasing resistance of pathogens to existing drugs. derpharmachemica.com Acetamide derivatives have shown promise in this area.

Studies have evaluated the antimicrobial potential of compounds like N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide against various pathogens. In vitro studies have indicated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The presence of fluorine atoms in such molecules is thought to improve lipophilicity and bioavailability, which are critical for antimicrobial activity.

A variety of heterocyclic compounds derived from acetamide have been synthesized and screened for antimicrobial activity. For example, new thiazole, pyrazole, thiophene, oxazine, and pyridazine (B1198779) derivatives derived from 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide were synthesized and evaluated. sapub.org Some of these derivatives showed marked antimicrobial activity, while others displayed moderate effects. sapub.org

Similarly, the synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives and their subsequent screening revealed in vitro antibacterial and antifungal activity. derpharmachemica.com Another study on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole (B1194373) nucleus also reported antibacterial activity, with some compounds being more active against Gram-negative bacterial strains. tjpr.org

Below is an interactive table summarizing the antimicrobial activity of some this compound analogs:

| Compound/Analog | Target Microorganism(s) | Key Findings |

| N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity observed. |

| 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide derivatives | Various bacteria and fungi | Some derivatives showed marked antimicrobial activity. sapub.org |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Exhibited in vitro antibacterial and antifungal activity. derpharmachemica.com |

| N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole | Gram-negative and Gram-positive bacteria | Moderate inhibitors, more active against Gram-negative strains. tjpr.org |

Mechanisms of Anti-inflammatory Action

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Some this compound analogs have been explored for their anti-inflammatory potential.

The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) that mediate inflammation. rsc.org Indole (B1671886) derivatives, which can be structurally related to the subject compound's broader class, are known to possess anti-inflammatory properties. researchgate.net In silico modeling studies have been used to confirm the anti-inflammatory activity of some new indole acetamide derivatives by targeting the COX-1 and COX-2 domains. researchgate.net

Pyrimidines, another class of heterocyclic compounds that can be incorporated into acetamide derivatives, also display a range of pharmacological effects, including anti-inflammatory activity. rsc.org Structure-activity relationship (SAR) studies on pyrimidine (B1678525) derivatives have shown that specific structural modifications can enhance their anti-inflammatory effects, for example, by suppressing the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). rsc.org

Pharmacokinetic and Metabolic Research

The study of pharmacokinetics, including how a substance is absorbed, distributed, metabolized, and excreted (ADME), is fundamental to understanding the biological fate of a chemical compound. For this compound, much of the metabolic insight is derived from research on its parent compound, 2,4-toluenediamine (2,4-TDA), a well-studied aromatic amine.

The primary biotransformation pathway for aromatic amines like the parent compound of this compound is N-acetylation. nih.govuzh.ch This metabolic process is catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov Research on the biotransformation of 2,4-TDA in various human skin models, including reconstructed human full-thickness skin (RHS) and primary skin cells, has shown that N-acetylation is the predominant metabolic reaction. nih.govindustrialchemicals.gov.au

In these studies, this compound was identified as the main metabolite, indicating that the acetylation of one of the amino groups is a significant and rapid metabolic step. nih.govuzh.ch The metabolic capacity for this transformation varies between different cell types within the skin, with keratinocytes showing the highest activity, followed by fibroblasts, Langerhans cells, and dendritic cells. nih.gov Besides N-acetylation, other metabolic reactions for related aromatic amines include ring hydroxylation and oxidation of the methyl group. who.int

Table 1: Metabolic Activity in Different Skin Cell Models

| Cell/Tissue Model | Relative Metabolic Activity (N-acetylation) | Reference |

| Reconstructed Human Skin (RHS) | Exceeded human skin ex vivo | nih.gov |

| Keratinocytes | Highest among cultured cells | nih.gov |

| Fibroblasts | Moderate activity | nih.gov |

| Langerhans Cells | Lower activity | nih.gov |

| Dendritic Cells | Lower activity | nih.gov |

The investigation into the metabolites of related aromatic amines confirms the significance of this compound. It is the principal mono-N-acetylated metabolite of 2,4-TDA detectable in substantial amounts in in vitro skin metabolism studies. nih.govuzh.ch This finding underscores the role of N-acetylation in the detoxification or bioactivation pathway of 2,4-TDA. The formation of this compound is a critical event, as the acetylation status of aromatic amines can significantly influence their biological activity and toxicological profile. nih.gov

Further metabolism of the parent compound can lead to other metabolites, including diacetylated derivatives like 2,4-diacetylaminotoluene (B1207415) and oxidized products such as 4-acetylamino-2-aminobenzoic acid, though the mono-acetylated form, this compound, appears to be a key intermediate. industrialchemicals.gov.au

While specific in vivo absorption, distribution, metabolism, and excretion (ADME) data for this compound are not extensively documented, its pharmacokinetic profile is closely linked to that of its precursor, 2,4-diaminotoluene (B122806) (2,4-TDA). Studies on 2,4-TDA show that it is readily and almost completely absorbed following oral administration in animal models. industrialchemicals.gov.au Significant dermal absorption has also been demonstrated in both animals and humans, making skin a relevant route of exposure. industrialchemicals.gov.auwho.int

Once absorbed, 2,4-TDA and its metabolites are distributed to various tissues, with the liver and kidneys being major target organs. industrialchemicals.gov.au The elimination of 2,4-TDA metabolites occurs primarily through the urine (64–72% in rats), with a smaller portion eliminated via the feces. industrialchemicals.gov.auwho.int The elimination half-life in plasma for chronically exposed workers has been measured at approximately 21 days, indicating potential for accumulation with long-term exposure. nih.gov The physicochemical properties of acetamide derivatives, such as lipophilicity (LogP), influence their solubility and ability to cross biological membranes, which in turn affects their absorption and distribution patterns. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. By systematically modifying the chemical structure of this compound, researchers can identify key structural features responsible for its biological activity and design new analogs with improved efficacy and selectivity.

The biological activity of this compound derivatives can be significantly altered by modifying substituents on the phenyl ring or the acetamide group. SAR studies on various classes of related compounds reveal several key principles:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For instance, in one study of pyrimidine derivatives, introducing different substituents on the N-phenylacetamide moiety led to varying anticonvulsant activity. The compound 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide was identified as a lead compound, highlighting the importance of the methyl group's position. scielo.br In other series, adding halogen or dimethyl groups to the phenyl ring of acetamide sulfonamides influenced their inhibitory activity against enzymes like α-glucosidase. epa.gov

Amide Linker Modification: The acetamide linker itself can be a point of modification. Altering the groups attached to the amide nitrogen or the acetyl carbonyl can impact potency and pharmacokinetic properties. For example, in a series of SHP1 activators, replacing a hydroxyl group with an amino group at the C-3 position of a steroidal nucleus significantly affected potency. scbt.com

Introduction of Functional Groups: Adding specific functional groups can introduce new biological activities or enhance existing ones. For example, incorporating a morpholine (B109124) ring into an N-phenylacetamide structure is a common strategy in medicinal chemistry to improve properties like solubility and target engagement. ontosight.ai Similarly, creating sulfonamide analogs can introduce different biological targeting capabilities.

Table 2: Examples of Substituent Effects on Biological Activity of Related Acetamide Analogs

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

| Pyrimidine Thioacetamides | N-(3-methylphenyl)acetamide | Identified as a lead anticonvulsant | scielo.br |

| Benzodioxane Sulfonamides | N-(3,4-dimethylphenyl)acetamide | Showed significant α-glucosidase inhibition | epa.gov |

| Lithocholic Acid Derivatives | C-3 amino substitution | Improved potency as SHP1 activators | scbt.com |

The design and synthesis of novel analogs based on the this compound scaffold are aimed at developing compounds with enhanced therapeutic properties. A prominent example is the use of this compound as a key intermediate in the synthesis of the highly successful anticancer drug, imatinib (B729). The synthesis involves reducing the nitro group of N-(4-methyl-3-nitrophenyl)acetamide to yield the amino group, creating the core structure of this compound, which is then further elaborated. google.com

Synthetic strategies for creating diverse analogs often involve multi-step procedures:

Starting Material Functionalization: The synthesis often begins with a substituted aniline (B41778) or nitrobenzene. For example, N-(4-chlorophenyl)acetamide can be nitrated to produce a precursor for an analog.

Amide Bond Formation: A crucial step is the formation of the acetamide linkage. This is typically achieved by reacting the amino group of a substituted aniline with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Key Group Introduction: Functional groups are introduced to modulate activity. For example, N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, an imatinib intermediate, is synthesized by reducing a nitrophenyl precursor that already contains the piperazine (B1678402) moiety. google.com

Heterocyclic Ring Formation: In some cases, the core structure is used to build more complex heterocyclic systems, such as quinoxalindiones, which have shown potential as novel therapeutic agents.

These synthetic efforts have led to the development of analogs with a wide range of pharmacological activities, including kinase inhibitors, anticonvulsants, and enzyme inhibitors, demonstrating the versatility of the this compound scaffold in drug discovery. scielo.brgoogle.com

Advanced Analytical Characterization and Spectroscopic Analysis of N 3 Amino 4 Methylphenyl Acetamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is fundamental to separating N-(3-Amino-4-methylphenyl)acetamide from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are the principal techniques employed for its analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a robust method for the analysis of this compound. The separation is typically achieved using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. sielc.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to improve peak shape and resolution.

For general-purpose analysis, phosphoric acid is a suitable modifier. However, when the HPLC system is coupled to a mass spectrometer (LC-MS), a volatile acid such as formic acid is used to ensure compatibility with the MS detector. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1, C18 (e.g., 4.6 x 150 mm, 5 µm) | rjptonline.org |

| Mobile Phase | Acetonitrile and Water with an acid modifier | |

| A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | sielc.com | |

| B: Acetonitrile | ||

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | UV, typically between 240-300 nm | researchgate.net |

| Column Temp. | 25-30 °C | rjptonline.orgnih.gov |

Gas Chromatography/Mass Spectrometry (GC/MS) for Metabolite Identification

Gas chromatography coupled with mass spectrometry is a powerful technique for identifying metabolites of this compound in biological samples. Due to the polar nature of the amino and amide functional groups, derivatization is a critical prerequisite for GC analysis to increase the compound's volatility and thermal stability. sigmaaldrich.com

A common derivatization strategy involves silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. nist.gov Alternatively, acylation followed by alkylation can be employed. nih.gov The derivatized sample is then introduced into the GC, where it is separated on a capillary column before entering the mass spectrometer for detection and identification. The mass spectrometer fragments the derivatized molecules into predictable patterns, allowing for structural elucidation of metabolites. sigmaaldrich.comnist.gov For instance, the metabolism of related aromatic amines can involve hydroxylation of the aromatic ring or N-acetylation, and GC-MS would be instrumental in identifying these modified structures after appropriate derivatization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are used to confirm the identity and structure of this compound. scielo.br

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methyl group protons, the amine (NH₂) protons, and the amide (NH) and acetyl (CH₃) protons. The aromatic protons would appear in the downfield region (typically δ 6.0-7.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the phenyl ring. The protons of the methyl group attached to the ring would likely appear as a singlet around δ 2.0-2.5 ppm. The amine protons would produce a characteristically broad signal, while the amide NH proton would also be a singlet, and the acetyl methyl protons would appear as a sharp singlet in the aliphatic region. acs.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide (B32628) group (around δ 168-172 ppm), the aromatic carbons, and the methyl carbons. scielo.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Aromatic CH | 6.0 - 7.5 | 110 - 150 | acs.org |

| Amide NH | ~8.0 - 9.5 | N/A | acs.org |

| Amine NH₂ | Broad, ~3.5 - 5.0 | N/A | |

| Ring CH₃ | ~2.0 - 2.5 | ~17 - 21 | acs.org |

| Acetyl CH₃ | ~1.9 - 2.2 | ~24 | acs.org |

| Carbonyl C=O | N/A | ~168 - 172 | eurjchem.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum will exhibit several key absorption bands that confirm the compound's structure. A strong, sharp absorption band characteristic of the amide C=O (carbonyl) stretching vibration is expected in the region of 1650-1680 cm⁻¹. acs.org The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups typically appear in the 3200-3500 cm⁻¹ range. Primary amines usually show two bands in this region (one for symmetric and one for asymmetric stretching). acs.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. acs.orgscbt.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

| Amine/Amide | N-H stretch | 3200 - 3500 | acs.org |

| Aromatic C-H | C-H stretch | 3000 - 3100 | acs.org |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | |

| Amide C=O | C=O stretch | 1650 - 1680 | acs.org |

| Aromatic C=C | C=C stretch | 1450 - 1600 | acs.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₉H₁₂N₂O and a molecular weight of approximately 164.20 g/mol . nih.govsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern provides a fingerprint for the molecule's structure. A primary and highly probable fragmentation pathway is the cleavage of the amide bond (alpha-cleavage). This would result in two main fragment ions: one corresponding to the aminomethylphenyl portion and another to the acetyl group.

Proposed Key Fragmentations:

[M]⁺• at m/z 164: The molecular ion.

Cleavage of the N-C(O) bond: This can lead to the formation of the [CH₃CO]⁺ ion at m/z 43 and the [H₂N(CH₃)C₆H₃NH]⁺• ion at m/z 121.

Cleavage of the C-N bond (benzylic cleavage): A more dominant fragmentation is often the loss of the ketene (B1206846) molecule (H₂C=C=O) from the molecular ion, leading to a fragment corresponding to 2-methyl-5-aminophenylamine at m/z 122.

Loss of a methyl radical: A fragment at m/z 149 ([M-CH₃]⁺) could arise from the loss of the ring's methyl group.

In the absence of direct experimental data for this compound, a detailed analysis of its crystal structure, including unit cell parameters and specific intramolecular dimensions, cannot be provided at this time.

For related compounds, however, X-ray crystallography has been a critical tool. For instance, the analysis of other acetamide derivatives reveals detailed insights into their molecular geometry. These studies typically involve:

Single Crystal X-ray Diffraction (SC-XRD): A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

Crystal System and Space Group Determination: The diffraction data allows for the assignment of the crystal to one of the seven crystal systems (e.g., monoclinic, orthorhombic) and a specific space group, which describes the symmetry of the unit cell.

Unit Cell Dimensions: The precise dimensions of the unit cell (the smallest repeating unit of the crystal lattice) are determined, including the lengths of the axes (a, b, c) and the angles between them (α, β, γ).

Intramolecular Geometry: The analysis yields highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state. For example, it can describe the planarity of the phenyl ring and the orientation of the amino and acetamide substituents relative to the ring.

While specific data tables for this compound cannot be generated, the tables below illustrate the type of information that would be obtained from such a study, based on analyses of similar molecules. iucr.orgresearchgate.netiucr.org

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on an experimental study of the specified compound.)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 9.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 942.1 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This data is illustrative and not based on an experimental study of the specified compound.)

| Bond/Angle | Value (Å/°) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-N (amide) | 1.35 |

| C=O (amide) | 1.23 |

| C-N (amino) | 1.40 |

| C-C-C (ring) | ~120 |

A definitive crystallographic study of this compound would be necessary to populate these tables with accurate experimental data and to fully elucidate its solid-state structure and absolute configuration.

Theoretical Chemistry and Computational Modeling of N 3 Amino 4 Methylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Theoretical vibrational analysis, including Fourier-transform infrared (FT-IR) and FT-Raman spectra, can be simulated and compared with experimental data to confirm the molecular structure. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. These calculations help identify the regions of the molecule that are most likely to act as electron donors or acceptors, providing clues about its interaction with other molecules and its potential reaction mechanisms.

Table 1: Calculated Quantum Chemical Parameters for N-(3-Amino-4-methylphenyl)acetamide (Note: The following values are representative and typically derived from DFT calculations, such as with the B3LYP functional and a basis set like 6-311++G(d,p).)

| Parameter | Representative Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the molecular structure. |

| HOMO Energy | ~ -5.5 eV | Represents the electron-donating ability. |

| LUMO Energy | ~ -0.8 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. These methods are fundamental in structure-based drug design for evaluating the binding affinity and mode of interaction between the molecule and the active site of a receptor.

Molecular docking predicts the preferred orientation of the compound when bound to a receptor to form a stable complex. The simulation scores binding affinities, helping to identify promising drug candidates. For instance, studies on similar phenylacetamide derivatives have used docking to understand interactions with targets like monoamine oxidase A (MAO-A), a key enzyme in antidepressant drug development.

Following docking, molecular dynamics simulations can be performed to analyze the stability of the ligand-receptor complex over time. MD simulations model the time-dependent behavior of the molecular system, providing detailed insights into the conformational changes and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This analysis helps to validate the binding mode predicted by docking and assesses the permanence of the ligand within the binding pocket.

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are widely used to predict the biological activity and the pharmacokinetic profile of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetics or high

Applications of N 3 Amino 4 Methylphenyl Acetamide in Medicinal Chemistry and Materials Science

Role as a Building Block in Drug Discovery and Synthesis of Drug Candidates

N-(3-Amino-4-methylphenyl)acetamide serves as a crucial building block in the field of medicinal chemistry for the synthesis of more complex pharmaceutical compounds. evitachem.com Its structure provides a versatile scaffold that can be modified to design and synthesize novel therapeutic agents. The presence of both an amino and a methyl group on the phenyl ring allows for various chemical reactions, enabling the creation of a diverse library of compounds for drug discovery programs. ontosight.ai

The utility of this compound as a synthetic intermediate is highlighted in the preparation of various drug candidates. For instance, it is a key intermediate in the synthesis of the antileukemic agent imatinib (B729) and its isomers. researchgate.net The process involves the reduction of related nitro compounds to yield this compound, which is then further functionalized. researchgate.net This demonstrates the compound's importance in constructing the core structures of targeted therapies.

Furthermore, derivatives of this compound have been explored for their potential pharmacological activities. For example, N-(3-amino-4-methylphenyl)-2-phenoxyacetamide and its analogs are considered valuable building blocks for creating more intricate pharmaceutical molecules. evitachem.com The structural framework of this compound allows for the introduction of various substituents, which can significantly influence the biological activity of the resulting compounds. ontosight.ai

Development of Novel Compounds with Specific Therapeutic Areas

The scaffold of this compound has been instrumental in the development of novel compounds targeting specific diseases, most notably cancer and infectious diseases.

Cancer

In the realm of oncology, researchers have synthesized and evaluated new classes of bioactive molecules derived from acetamide (B32628) structures. For instance, a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown significant in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), even in resistant forms. nih.govresearchgate.net One lead compound from this series demonstrated the ability to induce cell death through both apoptosis and autophagy and showed a significant reduction in tumor growth in vivo. nih.govresearchgate.net

Another study focused on the synthesis of novel quinazolinone derivatives as potential anticancer agents. nih.gov In this multi-step synthesis, a derivative of this compound was utilized to create the final compounds, which exhibited cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov Similarly, research into 2-indolinone derivatives has identified compounds with potent activity against breast and colon cancer cell lines. brieflands.com

Infectious Diseases

The core structure of this compound has also been a foundation for developing new agents to combat infectious diseases. The global health threat of tuberculosis (TB), particularly multidrug-resistant strains, necessitates the discovery of new drugs. nih.govjst.go.jp In this context, a series of meta-amido bromophenol derivatives were designed and synthesized, showing potent inhibition of Mycobacterium tuberculosis growth. jst.go.jp While not a direct derivative, this research highlights the utility of the underlying amide chemistry in developing antitubercular agents.

Furthermore, the synthesis of novel N-substituted acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) nucleus has yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. tjpr.org One of the most potent compounds from this series demonstrated broad-spectrum activity, suggesting its potential as a candidate for further drug discovery programs. tjpr.org The conjugation of bioactive molecules, including those with heterocyclic systems similar to those derivable from this compound, with amino acids has also been explored as a strategy to develop new antimicrobial agents. mdpi.com

Potential Applications in Chemical Intermediate Synthesis

Beyond its direct role in medicinal chemistry, this compound is a valuable chemical intermediate for synthesizing a variety of organic compounds. epa.gov Its utility extends to the production of dyes and pigments. dyestuffintermediates.com The reactive amino group allows for diazotization reactions, a key step in the synthesis of azo dyes. dyestuffintermediates.com

The compound also serves as an intermediate in the creation of more complex molecules for materials science applications. For example, derivatives can be used in the synthesis of organic materials with specific electronic or optical properties. The fundamental structure of this compound provides a platform for building larger, more functionalized molecules. bldpharm.com Its precursor, N-(4-Methyl-3-nitrophenyl)acetamide, is also a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as pesticides and herbicides. ontosight.ai

Toxicological Considerations and Safety Profiles in Research of N 3 Amino 4 Methylphenyl Acetamide

Mechanisms of Toxicity and Cellular Responses

The toxicological profile of N-(3-Amino-4-methylphenyl)acetamide is intrinsically linked to its metabolism, particularly its formation as a metabolite of other compounds and its subsequent biotransformation. Research indicates that this compound, also referred to as M1, is the mono-N-acetylated derivative of 2,4-toluenediamine (2,4-TDA) researchgate.netnih.gov. This N-acetylation represents a significant metabolic pathway for aromatic amines within the skin researchgate.netnih.gov.

The toxicity of aromatic amines, as a class, is often mediated by their metabolic activation. The process of N-oxidation, primarily carried out by cytochrome P450 enzymes, can lead to the formation of N-hydroxyarylamines. These intermediates can then be further converted to highly reactive electrophilic nitrenium ions, which are capable of forming covalent bonds with cellular macromolecules such as DNA industrialchemicals.gov.auresearchgate.net. This DNA binding is a critical step in the initiation of carcinogenesis. While direct studies on the specific cellular responses to this compound are limited, research on structurally similar compounds provides insight. For instance, some aromatic amines have been shown to induce apoptosis and autophagy in cancer cells, though this is often in the context of therapeutic research rather than toxicology . The primary toxicological concern remains the potential for metabolic activation to genotoxic species.

Genotoxicity and Mutagenicity Assessments

Direct experimental data on the genotoxicity and mutagenicity of this compound is not extensively available in the public domain. However, significant insights can be drawn from the broader class of aromatic amines and toluidine derivatives to which it belongs researchgate.netwho.intca.gov. Many aromatic amines are recognized as genotoxic and carcinogenic, with their mechanism of action often involving the metabolic formation of reactive species that can damage DNA researchgate.netontosight.ai.

Structurally related compounds have been the subject of numerous genotoxicity studies. For example, o-toluidine, a structural isomer, has shown some evidence of clastogenic activity (the ability to cause breaks in chromosomes) in in-vitro mammalian assays, though its in-vivo genotoxicity remains a subject of some uncertainty who.int. The azoreduction metabolites of some dyes, which are also aromatic amines, have demonstrated mutagenic properties in the Salmonella typhimurium reverse mutation assay (Ames test) and have been shown to induce chromosomal aberrations in mouse bone marrow cells industrialchemicals.gov.au.

The Ames test is a widely used method to assess the mutagenic potential of chemical substances d-nb.infoaniara.comnih.gov. It utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth. A positive test result, indicated by the reversion of the bacteria to a state where they can synthesize their own histidine, suggests that the chemical is a mutagen. While specific Ames test results for this compound are not readily found, it is a common assay for evaluating aromatic amines nih.gov.

Given the well-established genotoxic potential of many aromatic amines, it is plausible that this compound could also exhibit genotoxic or mutagenic properties, likely following metabolic activation to reactive intermediates industrialchemicals.gov.auacs.org. However, without direct experimental data, this remains an area requiring further investigation.

Safety Protocols and Responsible Handling in Research Environments

The responsible handling of this compound in a research setting is paramount to ensure the safety of laboratory personnel. Adherence to established safety protocols is crucial, and these are informed by the compound's known and potential hazards.

Based on available safety data sheets (SDS) and hazard classifications, this compound is considered hazardous fishersci.comsigmaaldrich.comfishersci.com. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating these hazards.

Table 1: GHS Hazard Information for this compound

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity (Oral), Category 4 | Warning | H302: Harmful if swallowed. sigmaaldrich.com |

Personal Protective Equipment (PPE) and Engineering Controls:

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure fishersci.com. Eyewash stations and safety showers should be readily accessible fishersci.com.

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards are required to prevent eye contact fishersci.comfishersci.com.

Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing should be worn to prevent skin contact. Contaminated clothing should be removed and laundered before reuse fishersci.comfishersci.comlgcstandards.com.

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is recommended fishersci.comfishersci.com.

Handling and Storage:

Avoid breathing dust, fumes, gas, mist, vapors, or spray fishersci.com.

Wash hands and any exposed skin thoroughly after handling fishersci.comlgcstandards.com.

Do not eat, drink, or smoke when using this product fishersci.com.

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents fishersci.com.

First Aid Measures:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention fishersci.comlgcstandards.com.

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice fishersci.comlgcstandards.com.

If inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor lgcstandards.com.

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell fishersci.com.

By strictly following these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.